molecular formula C9H7NO2 B3280075 5-amino-1H-isochromen-1-one CAS No. 70758-25-7

5-amino-1H-isochromen-1-one

Cat. No.: B3280075
CAS No.: 70758-25-7
M. Wt: 161.16 g/mol
InChI Key: OFELFQJDRMOISA-UHFFFAOYSA-N
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Description

5-Amino-1H-isochromen-1-one is an oxygen-containing heterocyclic compound that features a fused benzene and α-pyranone ring system. This compound is part of the isocoumarin family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-isochromen-1-one typically involves the cyclization of homophthalic acid derivatives. One common method includes the condensation of homophthalic acid with ammonia or primary amines under acidic conditions. This reaction forms the isochromen-1-one core, which can then be further functionalized to introduce the amino group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. This can include the use of catalysts, controlled reaction environments, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1H-isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted isochromen-1-one derivatives.

Scientific Research Applications

5-Amino-1H-isochromen-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1H-isochromen-1-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and modulating enzyme activity. It may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

    Isochromen-1-one: Lacks the amino group, resulting in different reactivity and biological activity.

    Isoquinolin-1-one: Contains a nitrogen atom in the ring system, leading to distinct chemical properties and applications.

    Isocoumarin: Similar core structure but with different substituents, affecting its chemical behavior and uses.

Uniqueness: 5-Amino-1H-isochromen-1-one is unique due to the presence of the amino group at the 5-position, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various biological applications.

Properties

IUPAC Name

5-aminoisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFELFQJDRMOISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=COC2=O)C(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Tin(II)chloride dihydrate (41.9 g, 185.7 mmol) was added to a stirred solution of 5-nitro-1H-isochromen-1-one (7.1 g, 37.1 mmol) in anhydrous tetrahydrofuran (120 mL). The reaction mixture was stirred at room temperature for 18 h. The resulting mixture was diluted with ethyl acetate (400 mL) and treated with saturated aqueous sodium bicarbonate to pH=10. Water (100 mL) was added and the layers were separated. The aqueous phase was extracted with ethyl acetate (2×150 mL) and the combined organic fractions were dried over sodium sulfate, filtered and evaporated to yield 5-amino-1H-isochromen-1-one (5.8 g, 36.0 mmol, 97%) as a yellow solid.
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41.9 g
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7.1 g
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120 mL
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100 mL
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400 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1H-isochromen-1-one
Reactant of Route 2
5-amino-1H-isochromen-1-one
Reactant of Route 3
5-amino-1H-isochromen-1-one
Reactant of Route 4
5-amino-1H-isochromen-1-one
Reactant of Route 5
Reactant of Route 5
5-amino-1H-isochromen-1-one
Reactant of Route 6
5-amino-1H-isochromen-1-one

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